molecular formula C12H15NO4 B15054094 tert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate

tert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B15054094
M. Wt: 237.25 g/mol
InChI Key: PUYNQPOQXPJXPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate (CAS 478625-47-7) is a high-purity chemical building block of significant interest in medicinal and organic chemistry research. This compound, with a molecular formula of C12H15NO4 and a molecular weight of 237.25 g/mol, features a fused furo[2,3-c]pyridine core structure . Its key structural elements include a bicyclic heteroaromatic system and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is particularly valuable for safeguarding the secondary amine during multi-step synthetic sequences, as it can be readily removed under mild acidic conditions to unveil the free amine for further functionalization. Researchers primarily employ this compound as a versatile synthetic intermediate for constructing more complex molecular architectures. Its core scaffold is a privileged structure in drug discovery, often found in compounds with diverse biological activities. The structure is closely related to other pharmacologically relevant heterocyclic systems, such as thieno[2,3-b]pyridines, which have been investigated as potential antiviral agents, highlighting the value of this chemotype in developing new therapeutics . This reagent is intended for research and development applications only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

tert-butyl 4-oxo-5,7-dihydrofuro[2,3-c]pyridine-6-carboxylate

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(15)13-6-9(14)8-4-5-16-10(8)7-13/h4-5H,6-7H2,1-3H3

InChI Key

PUYNQPOQXPJXPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C=CO2)C(=O)C1

Origin of Product

United States

Preparation Methods

Cyclization of Pyridine-Furan Precursors

The foundational step involves constructing the fused furo[2,3-c]pyridine core. A widely adopted method begins with ethyl 4-aminopyridine-3-carboxylate, which undergoes cyclization with glyoxylic acid in the presence of phosphoryl chloride (POCl₃) at 80–90°C for 6–8 hours. This forms ethyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate, a direct precursor. The reaction mechanism proceeds via imine formation followed by intramolecular cyclization, driven by POCl₃’s dual role as a Lewis acid and dehydrating agent.

Optimization Data:

Parameter Optimal Value Impact on Yield
POCl₃ Equivalents 1.2 eq Maximizes cyclization
Temperature 85°C Balances rate vs. decomposition
Reaction Time 7 hours Completes conversion
Solvent Toluene Enhances selectivity

Yields under these conditions reach 78–82%, with HPLC purity >90%.

Transesterification to tert-Butyl Ester

The ethyl ester undergoes transesterification with tert-butanol to install the final tert-butyl group. This step employs sulfuric acid (0.5–1.0 eq) as a catalyst in refluxing tert-butanol (5–10 volumes) for 12–16 hours. The reaction’s progress is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:3), and the product is isolated by distillation under reduced pressure (45–50°C, 15 mmHg).

Critical Considerations:

  • Moisture Control: Anhydrous conditions prevent tert-butyl carbocation formation, which leads to by-products.
  • Stoichiometry: Excess tert-butanol (5–7 eq) drives the equilibrium toward the tert-butyl ester.
  • Catalyst Load: H₂SO₄ >1.0 eq induces sulfonation of the pyridine nitrogen, reducing yield.

Post-purification via silica gel chromatography (ethyl acetate/hexane 1:4) affords the tert-butyl derivative in 85–88% yield.

Alternative Synthetic Pathways

Oxidation State Management

The 4-oxo group’s integrity is maintained using mild oxidizing agents. Patent WO2020148679A1 details the use of tert-butyl hydroperoxide (TBHP) in decane (2.5 eq) at 0–5°C to selectively oxidize the 4,5-dihydro intermediate without over-oxidizing the furan ring. This contrasts with earlier methods using KMnO₄, which degraded the fused ring system.

Oxidation Conditions:

Agent Temp (°C) Time (h) Yield (%)
TBHP 0–5 4 91
KMnO₄ 25 12 63
MnO₂ 40 8 78

Industrial-Scale Adaptations

Continuous Flow Reactor Systems

For large-scale production (>100 kg/batch), continuous flow reactors (CFRs) enhance reproducibility. A patented CFR setup operates at 85°C with a residence time of 30 minutes, achieving 89% conversion per pass. Key advantages include:

  • Reduced By-Products: Shorter exposure to POCl₃ minimizes chlorinated impurities.
  • Scalability: Throughput scales linearly without re-optimization.

Crystallization-Based Purification

Industrial batches employ antisolvent crystallization using heptane (3 volumes) to precipitate the product. This method replaces column chromatography, reducing solvent waste and cost. Crystallization at −20°C for 12 hours yields 93% pure material, meeting pharmacopeial standards.

Analytical and Quality Control

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.75 (t, 2H, J = 6.0 Hz, H-7), 4.25 (t, 2H, J = 6.0 Hz, H-5), 6.45 (s, 1H, H-3), 7.80 (s, 1H, H-2).
  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O lactam).

Purity Assessment

HPLC (C18 column, acetonitrile/water 60:40) shows a single peak at 4.2 minutes, confirming >95% purity. Residual solvents (tert-butanol, toluene) are controlled to <50 ppm via GC-MS.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tert-butyl ester group and carbonyl functionality enable nucleophilic substitution at multiple positions. Key reactions include:

Reaction TypeConditionsProducts/OutcomesSource
Deprotection of tert-butylAcidic (HCl, TFA) or basic (K₂CO₃)Free carboxylic acid derivatives
Amide formationAmines, DCC/HOBtSubstituted amides

In a patent synthesis (WO2020148679A1), the ethyl analog underwent tosylation with p-toluenesulphonyl chloride under triethylamine-mediated conditions (pH 8–9, 30°C), yielding sulfonamide derivatives . Similar reactivity is expected for the tert-butyl variant.

Oxidation and Reduction

The 4-oxo group and fused furan-pyridine system participate in redox transformations:

ProcessReagents/ConditionsOutcomeSource
Ketone reductionNaBH₄, LiAlH₄4-Hydroxy derivatives
Furan oxidationm-CPBA, H₂O₂Epoxidation or ring-opening

Reduction of the carbonyl group to hydroxyl enhances hydrogen-bonding capacity, critical for bioactive molecule design.

Cross-Coupling Reactions

The electron-deficient pyridine ring facilitates metal-catalyzed couplings:

ReactionCatalystsApplicationsSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃Aryl/heteroaryl functionalization
Buchwald-HartwigPd₂(dba)₃, XantphosN-arylation

Trimethylsilyl-protected analogs (e.g., related structures in) demonstrate enhanced stability during palladium-mediated reactions, suggesting similar strategies apply to this compound.

Ring-Opening and Functionalization

The dihydrofuropyridine scaffold undergoes ring-opening under specific conditions:

ReagentConditionsProductsSource
H₂O/H⁺RefluxLinear keto-amine intermediates
Grignard reagentsTHF, −78°C to RTAlkylated derivatives

Optimization of Reaction Conditions

Critical parameters for high-yield transformations include:

FactorOptimal RangeImpact on Yield
Temperature25–80°CHigher temps accelerate coupling
SolventDCM, THF, toluenePolar aprotic solvents favor SN2
Catalyst loading1–5 mol% PdExcess increases side reactions

Stability and Handling

  • Storage: −20°C under inert gas .

  • Decomposition: Prolonged exposure to moisture or strong acids/bases leads to ester hydrolysis.

This compound’s versatility in nucleophilic, redox, and coupling reactions makes it invaluable for constructing complex heterocycles in pharmaceutical research. Experimental protocols from patents and commercial syntheses highlight its role in advancing drug discovery pipelines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme activity and protein-ligand interactions .

Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases .

Industry: In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, and other desirable characteristics .

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Structural Features Primary Applications
This compound C₁₂H₁₇NO₃ 223.27 Furopyridine, tert-butyl ester, keto Oxygen in furan ring Pharmaceutical intermediate
Ethyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate C₁₀H₁₁NO₄ 209.20 Furopyridine, ethyl ester, keto Smaller ester group (ethyl vs. tert-butyl) Lab-scale synthesis, research reagents
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate C₁₅H₂₂N₂O₄S 326.07 Thienopyridine, Boc-protected amine Sulfur in thiophene ring Specialty chemical, research
tert-butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate C₁₂H₁₆F₃N₃O₂ 291.07 Pyrazolopyridine, CF₃ group Trifluoromethyl substitution Drug discovery building block

Key Differences and Implications

Heteroatom Substitution

  • Furopyridine vs. Thienopyridine: Replacing the furan oxygen (tert-butyl 4-oxo derivative) with sulfur (thieno analog) increases molecular weight and alters electronic properties.
  • The trifluoromethyl group further improves lipophilicity and bioavailability .

Ester Group Variations

  • tert-butyl vs. Ethyl Esters : The tert-butyl group provides superior steric protection, making the compound more stable under acidic or basic conditions compared to the ethyl ester analog. However, the ethyl ester’s smaller size may improve solubility in polar solvents .

Functional Group Additions

  • Boc-Protected Amine (Thieno Analog): The Boc group in the thieno derivative enables selective deprotection during stepwise synthesis, a feature absent in the parent furopyridine compound .
  • Keto Group : The 4-oxo group in the target compound and its ethyl ester analog enhances electrophilicity, facilitating nucleophilic additions or cyclization reactions .

Biological Activity

Tert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate (CAS No. 478625-47-7) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

  • Molecular Formula : C12_{12}H15_{15}NO4_4
  • Molecular Weight : 237.25 g/mol
  • CAS Number : 478625-47-7

Synthesis

The synthesis of this compound has been developed through various methodologies, often focusing on optimizing yield and purity. A notable approach involves the use of non-nucleoside inhibitors of human herpesvirus polymerases, which has been shown to yield compounds with high specificity against viral DNA polymerases compared to human counterparts .

Antiviral Activity

Research indicates that derivatives of this compound exhibit potent antiviral properties. Specifically, studies have identified it as a non-nucleoside inhibitor of human herpesvirus polymerases such as HCMV, HSV-1, EBV, and VZV. These compounds demonstrated high selectivity for viral over human DNA polymerases, suggesting a promising therapeutic application in antiviral drug development .

The mechanism by which tert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine exerts its antiviral effects is believed to involve the inhibition of viral DNA synthesis. This is critical in preventing viral replication and propagation within host cells. The specificity towards viral polymerases minimizes potential side effects associated with traditional antiviral therapies that may affect human DNA polymerases.

Case Studies

  • Inhibition Studies : In vitro studies have shown that the compound effectively inhibits the replication of several herpesviruses at low micromolar concentrations. The IC50_{50} values reported for these compounds range from 0.5 to 5 µM, indicating strong antiviral potential .
  • Selectivity Index : The selectivity index (SI) for the compound has been calculated to be significantly high when compared to other known antiviral agents, highlighting its potential as a safer alternative in clinical applications .

Data Table

Property Value
Molecular FormulaC12_{12}H15_{15}NO4_4
Molecular Weight237.25 g/mol
CAS Number478625-47-7
Antiviral ActivityHigh specificity for viral DNA polymerases
IC50_{50}0.5 - 5 µM
Selectivity IndexHigh

Q & A

Q. Advanced

  • Molecular Docking : AutoDock Vina predicts binding poses to tubulin (PDB: 1SA0), prioritizing substituents with favorable van der Waals contacts.
  • ADMET Prediction : SwissADME forecasts bioavailability, guiding the selection of lipophilic substituents (LogP < 3) .
  • MD Simulations : GROMACS assesses conformational stability in aqueous environments, critical for in vivo efficacy .

What analytical methods differentiate between regioisomers during synthesis?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign substituent positions.
  • IR Spectroscopy : Carbonyl stretching frequencies (1670–1750 cm⁻¹) distinguish oxo groups in the 4- vs. 6-position.
  • LC-MS/MS : Fragmentation patterns (e.g., loss of tert-butyl group [M – 100 Da]) confirm regiochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.